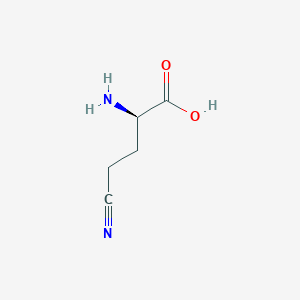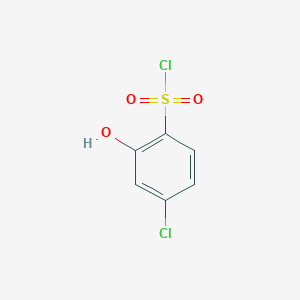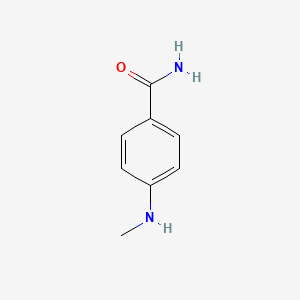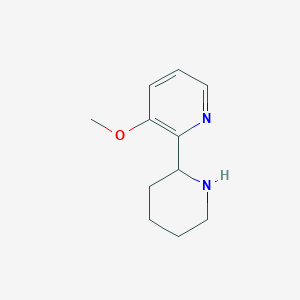![molecular formula C15H19NO5 B13532669 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a benzyloxycarbonyl group, an oxan-3-yl moiety, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid typically involves the protection of amino acids and subsequent functional group transformations. One common method involves the reaction of Nα-Cbz-aspartic acid with formaldehyde to form the desired compound . The reaction conditions often include the use of pentafluorophenyl esters and high-temperature NMR experiments to ensure the correct structure assignment of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of protective groups and selective reactions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions at the benzylic position are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, reduced amines, and substituted benzyl compounds.
Scientific Research Applications
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the amino acid moiety, allowing selective reactions to occur at other functional groups. This protection is crucial for the synthesis of complex molecules and peptides .
Comparison with Similar Compounds
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds are used for the protection of the α-carboxyl group of aspartic acid.
Benzyloxycarbonyl-protected amino acids: These are commonly used in peptide synthesis and share similar protective group chemistry.
Uniqueness
2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid is unique due to its specific combination of functional groups, which allows for selective reactions and the synthesis of complex molecules. Its ability to protect the amino acid moiety while allowing other reactions to occur makes it valuable in synthetic chemistry.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2-[3-(phenylmethoxycarbonylamino)oxan-3-yl]acetic acid |
InChI |
InChI=1S/C15H19NO5/c17-13(18)9-15(7-4-8-20-11-15)16-14(19)21-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,19)(H,17,18) |
InChI Key |
IKJSNSHXVOUGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



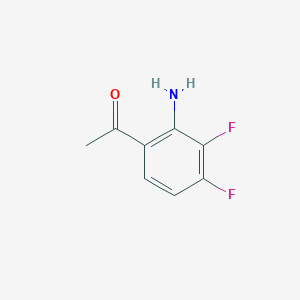
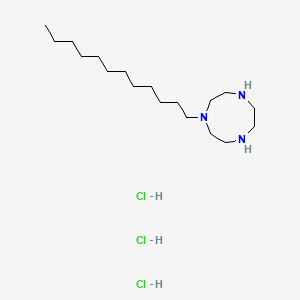
![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
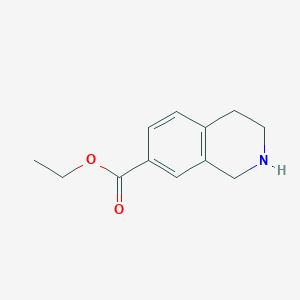
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)
